4-Methylpyridine-3,5-diol
Description
Structure
3D Structure
Properties
CAS No. |
712270-44-5 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4-methylpyridine-3,5-diol |
InChI |
InChI=1S/C6H7NO2/c1-4-5(8)2-7-3-6(4)9/h2-3,8-9H,1H3 |
InChI Key |
MGXCFNAWNVPKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylpyridine 3,5 Diol and Its Analogues
De Novo Synthesis Approaches to the 4-Methylpyridine-3,5-diol Core
De novo synthesis offers the advantage of building the desired molecular complexity from simpler, readily available starting materials, allowing for precise control over the substitution pattern of the final pyridine (B92270) ring.
Strategies Involving Ring-Forming Cyclization Reactions
The construction of the polysubstituted pyridine ring of this compound can be envisioned through various cyclization strategies. One plausible approach involves the condensation of a β-dicarbonyl compound or its equivalent with an enamine or a related nitrogen-containing species. While a direct synthesis of this compound via a specific named reaction is not extensively documented, analogous cyclization reactions for substituted pyridines provide a conceptual framework. For instance, variations of the Hantzsch pyridine synthesis could potentially be adapted. This would involve a multicomponent reaction between an aldehyde (such as acetaldehyde (B116499) to introduce the 4-methyl group), a β-ketoester, and a source of ammonia (B1221849). Subsequent hydrolysis and decarboxylation of the resulting dihydropyridine (B1217469), followed by the introduction of hydroxyl groups, would be necessary.
Another conceptual approach is the intramolecular cyclization of a suitably functionalized acyclic precursor. This could involve a precursor containing the C2-C3 and C5-C6 fragments of the pyridine ring with appropriate functional groups that can react to form the N1-C2 and N1-C6 bonds. For example, a 1,5-dicarbonyl compound with a methyl group at the eventual C4 position could be reacted with ammonia or a primary amine to form the pyridine ring. The hydroxyl groups at the 3 and 5 positions would need to be introduced either as part of the initial precursor or through subsequent functionalization of the formed pyridine ring.
A notable modern approach for the synthesis of polysubstituted 3-hydroxypyridines involves a palladium-catalyzed "anti-Wacker"-type cyclization. This method utilizes N-propargyl-N-tosyl-aminoaldehydes and arylboronic acids to generate 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines, which can be further oxidized and modified to yield 3-hydroxypyridines. While not a direct route to this compound, this strategy highlights the potential of transition metal-catalyzed cyclizations in constructing highly substituted pyridine cores.
Derivatization from Precursor Pyridine Scaffolds
An alternative and often more practical approach to synthesizing this compound involves the functionalization of a pre-existing, commercially available, or easily synthesized pyridine derivative. This strategy relies on the regioselective introduction of the required methyl and hydroxyl groups onto the pyridine ring.
A potential starting material for this approach is 4-methylpyridine (B42270) (also known as γ-picoline). wikipedia.org The introduction of hydroxyl groups at the 3 and 5 positions of 4-methylpyridine is a key challenge due to the inherent reactivity of the pyridine ring. Direct electrophilic hydroxylation is often difficult and can lead to a mixture of products. A more controlled approach would involve the introduction of other functional groups that can be subsequently converted to hydroxyl groups. For example, nitration of 4-methylpyridine could yield 3-nitro-4-methylpyridine, which could then be reduced to 3-amino-4-methylpyridine (B17607). google.comguidechem.com Conversion of the amino group to a hydroxyl group can be achieved via diazotization followed by hydrolysis. The introduction of the second hydroxyl group at the 5-position would require a similar multi-step functionalization sequence.
Another viable precursor could be a di-substituted pyridine that can be elaborated to the target molecule. For instance, 3,5-dibromo-4-methylpyridine (B1300354) could serve as a key intermediate. chemicalbook.com The bromo groups can be substituted with hydroxyl groups through nucleophilic aromatic substitution or metal-catalyzed hydroxylation reactions.
The synthesis of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid has also been reported, providing another potential route where the amino group can be converted to a hydroxyl group. google.com
Functionalization and Derivatization Strategies of this compound
Once the this compound core is obtained, its chemical properties can be further tuned through various functionalization and derivatization reactions targeting the pyridine nitrogen, the hydroxyl groups, and the methyl group.
Introduction of Substituents at the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. Alkylation of the pyridine nitrogen can be achieved using alkyl halides, leading to the formation of N-alkyl-4-methylpyridinium-3,5-diol salts. The reactivity of the nitrogen can be influenced by the electronic nature of the substituents on the ring. The electron-donating hydroxyl groups at the 3 and 5 positions would be expected to increase the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine.
For instance, the reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides has been shown to produce both pyridinium (B92312) ions and 1-alkylpyridones, with the product distribution being influenced by the solvent and substituents on the pyridine ring. researchgate.net A similar reactivity pattern could be anticipated for this compound, where N-alkylation would be a primary reaction pathway.
Modifications of Hydroxyl Group Functionalities
The two hydroxyl groups at the 3 and 5 positions are key functional handles for further derivatization. These phenolic hydroxyl groups can undergo a variety of reactions typical of alcohols and phenols.
Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or other alkylating agents in the presence of a base. This allows for the introduction of a wide range of alkyl or aryl groups, modifying the steric and electronic properties of the molecule.
Esterification: Reaction with acyl chlorides or anhydrides will lead to the formation of esters. This is a common strategy to protect the hydroxyl groups or to introduce new functional moieties.
Conversion to Halogens: The hydroxyl groups can be replaced by halogens, such as chlorine or bromine, using reagents like phosphorus oxychloride or phosphorus pentabromide. These halogenated derivatives can then serve as precursors for a variety of cross-coupling reactions to introduce carbon-carbon or carbon-heteroatom bonds.
The relative reactivity of the two hydroxyl groups may differ, potentially allowing for selective functionalization under carefully controlled conditions.
Methyl Group Transformations and Side-Chain Elaboration
The methyl group at the 4-position also offers opportunities for further chemical modification. While the C-H bonds of the methyl group are generally unreactive, they can be functionalized under certain conditions.
Oxidation: The methyl group can be oxidized to a hydroxymethyl, formyl, or carboxyl group using appropriate oxidizing agents. This opens up a wide range of possibilities for further transformations.
Halogenation: Radical halogenation of the methyl group can introduce one or more halogen atoms, creating a reactive handle for subsequent nucleophilic substitution reactions.
Deprotonation and Elaboration: The acidity of the methyl group's protons can be enhanced by the electron-withdrawing nature of the pyridine ring, particularly if the nitrogen is quaternized. Deprotonation with a strong base could generate a carbanion that can react with various electrophiles, allowing for the elongation of the side chain.
These transformations of the methyl group can lead to a diverse array of analogues with modified properties and potential applications.
Stereoselective Synthesis Methodologies Applicable to Pyridinediols
The stereoselective synthesis of pyridinediols, particularly those with specific substitution patterns like this compound, presents a considerable challenge in synthetic organic chemistry. The inherent aromaticity of the pyridine ring means that the introduction of chiral centers directly onto the ring is not feasible. Therefore, stereoselectivity must be achieved through the synthesis of chiral precursors or through the asymmetric functionalization of a pre-existing pyridine derivative.
Currently, the scientific literature provides limited direct methodologies for the stereoselective synthesis of this compound. However, general strategies for the asymmetric synthesis of substituted pyridines could potentially be adapted. These strategies often involve the use of chiral auxiliaries, chiral catalysts, or the derivatization of chiral starting materials. For instance, the asymmetric alkylation of pyridyl derivatives or the enantioselective addition of organometallic reagents to activated pyridinium salts are established methods for creating chiral centers on substituents attached to the pyridine ring. nih.govnih.govresearchgate.net
A potential, though underexplored, avenue for the stereoselective synthesis of pyridinediols could involve the asymmetric dihydroxylation of a suitably substituted dihydropyridine precursor, followed by aromatization. This approach, however, would require careful control of the reaction conditions to achieve the desired stereochemistry and to manage the stability of the dihydropyridine intermediate.
Another conceptual approach involves the use of chiral pyridine N-oxides in stereoselective transformations. The N-oxide functionality can activate the pyridine ring for various transformations and can also serve as a coordinating point for a chiral catalyst, thereby directing the stereochemical outcome of a reaction. While the stereoselective synthesis of a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand has been achieved through the oxidative homocoupling of a chiral pyridine N-oxide, the direct application of this strategy to the synthesis of monomeric pyridinediols remains to be demonstrated. rsc.org
Given the current state of research, the development of efficient and direct stereoselective methods for the synthesis of pyridinediols like this compound is an open area for investigation. Future work may focus on the development of novel chiral catalysts that can effectively control the stereochemistry of reactions on the pyridine scaffold or its precursors.
Biocatalytic and Green Chemistry Approaches to Pyridine Hydroxylation
In the quest for more sustainable and efficient chemical syntheses, biocatalysis and green chemistry principles have emerged as powerful tools. The hydroxylation of pyridine derivatives, a key transformation for the synthesis of pyridinols and pyridinediols, can be achieved with high regioselectivity and under mild reaction conditions using enzymatic and whole-cell systems. These biocatalytic methods offer a greener alternative to traditional chemical hydroxylation, which often requires harsh reagents and can suffer from a lack of selectivity.
The direct enzymatic hydroxylation of the pyridine ring is a promising strategy for the synthesis of hydroxylated pyridines. Monooxygenases are a class of enzymes that can catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond. Several flavoprotein monooxygenases have been identified and characterized for their ability to hydroxylate pyridine derivatives. asm.orgresearchgate.net
One notable example is the 6-hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB) from Pseudomonas putida S16. asm.orgresearchgate.net This enzyme is involved in the nicotine (B1678760) degradation pathway and catalyzes the hydroxylation of HSP at the C3 position, leading to the formation of 2,5-dihydroxypyridine. asm.orgresearchgate.net The reaction mechanism involves the formation of a C(4a)-hydroperoxyflavin intermediate which then transfers an oxygen atom to the substrate. researchgate.net While the natural substrate for HspB is specific, the study of such enzymes provides valuable insights into the mechanisms of pyridine ring hydroxylation and opens the door for enzyme engineering to broaden the substrate scope.
Another important class of enzymes for pyridine hydroxylation are the soluble diiron monooxygenases (SDIMOs). For instance, the 2-hydroxypyridine (B17775) 5-monooxygenase from Burkholderia sp. MAK1, encoded by the hpdABCDE gene cluster, catalyzes the conversion of 2-hydroxypyridine to 2,5-dihydroxypyridine. asm.orgnih.gov This enzyme exhibits broad substrate specificity and strict regiospecificity for hydroxylation at the C5 position of various pyridin-2-ols and pyridin-2-amines. asm.orgnih.gov
The table below summarizes the enzymatic hydroxylation of various pyridine derivatives by monooxygenases.
| Enzyme | Source Organism | Substrate | Product | Reference |
| 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB) | Pseudomonas putida S16 | 6-hydroxy-3-succinoyl-pyridine | 2,5-dihydroxypyridine | asm.orgresearchgate.net |
| 2-hydroxypyridine 5-monooxygenase | Burkholderia sp. MAK1 | 2-hydroxypyridine | 2,5-dihydroxypyridine | asm.orgnih.gov |
| 4-hydroxypyridine-3-hydroxylase | Agrobacterium sp. | 4-hydroxypyridine | Pyridine-3,4-diol (B75182) | nih.gov |
Whole-cell biotransformation systems offer several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of necessary cofactors. Several bacterial strains have been identified as efficient biocatalysts for the regioselective hydroxylation of pyridine derivatives.
Burkholderia sp. MAK1, a pyridin-2-ol-degrading bacterium, has been shown to be a versatile biocatalyst for the hydroxylation of a range of pyridin-2-ols and pyridin-2-amines at the C5 position. nih.gov The hydroxylation activity is inducible by pyridin-2-ol, suggesting a specific enzymatic machinery for this transformation. nih.gov Furthermore, this strain is capable of oxidizing several N-heterocyclic ring systems to their corresponding N-oxides. nih.gov
Another notable example is Ralstonia/Burkholderia sp. strain DSM 6920, which can regioselectively hydroxylate 6-methylnicotinate (B8608588) at the C2 position to yield 2-hydroxy-6-methylnicotinate. nih.gov This biotransformation is catalyzed by 6-methylnicotinate-2-oxidoreductase. The whole-cell system of this strain has been successfully used for the preparation of a series of hydroxylated heterocyclic carboxylic acid derivatives with high regioselectivity. nih.gov
The table below presents a selection of whole-cell biotransformations for the regioselective hydroxylation of pyridine derivatives.
| Microorganism | Substrate | Product | Key Enzyme | Reference |
| Burkholderia sp. MAK1 | Pyridin-2-ol | Pyridine-2,5-diol | 2-hydroxypyridine 5-monooxygenase | asm.orgnih.gov |
| Burkholderia sp. MAK1 | 3-methylpyridin-2-ol | 3-methylpyridine-2,5-diol | 2-hydroxypyridine 5-monooxygenase | nih.gov |
| Ralstonia/Burkholderia sp. DSM 6920 | 6-methylnicotinic acid | 2-hydroxy-6-methylnicotinic acid | 6-methylnicotinate-2-oxidoreductase | nih.gov |
| Ralstonia/Burkholderia sp. DSM 6920 | Nicotinic acid | 2-hydroxynicotinic acid | 6-methylnicotinate-2-oxidoreductase | nih.gov |
| Agrobacterium sp. | 4-hydroxypyridine | Pyridine-3,4-diol | 4-hydroxypyridine-3-hydroxylase | nih.gov |
These biocatalytic approaches not only provide a greener route to hydroxylated pyridines but also offer a high degree of regioselectivity that is often difficult to achieve through conventional chemical methods. The continued discovery and engineering of novel enzymes and microbial strains will undoubtedly expand the synthetic toolbox for the preparation of valuable pyridine derivatives like this compound and its analogues.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Methylpyridine-3,5-diol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed for an unambiguous structural assignment.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the structure is symmetrical, which simplifies the expected spectrum. Three distinct proton signals would be anticipated: one for the two equivalent aromatic protons, one for the three equivalent methyl protons, and one for the two equivalent hydroxyl protons.
The protons at the C2 and C6 positions of the pyridine (B92270) ring are chemically equivalent and would appear as a single singlet. Their chemical shift is influenced by the electron-withdrawing nitrogen atom and the electron-donating hydroxyl groups. In related hydroxypyridine compounds, aromatic protons typically resonate in the range of 7.0-8.5 ppm. chemicalbook.comchemicalbook.com The methyl group (CH₃) at the C4 position would also produce a singlet, expected to appear in the upfield region, typically around 2.0-2.5 ppm. The chemical shift of the hydroxyl (-OH) protons is often variable and concentration-dependent, appearing as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-6 | ~7.0 - 8.0 | Singlet (s) |
| 4-CH₃ | ~2.0 - 2.5 | Singlet (s) |
| 3-OH, 5-OH | Variable | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Due to the symmetry of this compound, four distinct signals are expected in its proton-decoupled ¹³C NMR spectrum, corresponding to the four unique carbon environments.
The C3 and C5 carbons, being equivalent and directly attached to the electronegative hydroxyl groups, would be significantly deshielded, with predicted chemical shifts in the range of 140-160 ppm. The equivalent C2 and C6 carbons, adjacent to the nitrogen atom, would also appear downfield, typically between 130-150 ppm. testbook.com The C4 carbon, substituted with the methyl group, is expected to resonate at a similar or slightly lower field compared to the C2/C6 carbons. The carbon of the methyl group itself would appear at the highest field (most shielded), typically in the range of 15-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3, C-5 | ~140 - 160 |
| C-2, C-6 | ~130 - 150 |
| C-4 | ~130 - 145 |
| 4-CH₃ | ~15 - 25 |
While 1D NMR provides fundamental data, 2D NMR techniques are crucial for confirming the complex structural details by revealing through-bond and through-space correlations between nuclei. rsc.orgnih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a standard COSY spectrum would be simple due to the lack of adjacent aromatic protons. However, it could reveal long-range couplings, for instance, between the methyl protons and the aromatic protons at C2/C6, which would appear as very weak cross-peaks.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons. It would be used to definitively assign the carbon signals. For example, a cross-peak would be observed between the ¹H signal of the methyl group and the ¹³C signal of the methyl carbon. Similarly, a cross-peak would connect the aromatic proton signal (H2/H6) to the corresponding carbon signal (C2/C6).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing connectivity across multiple bonds (typically 2-3 bonds). It provides the key data to piece together the substitution pattern. For this compound, the following correlations would be expected:
The methyl protons (¹H) would show correlations to the C4 carbon and the adjacent C3 and C5 carbons.
The aromatic protons at C2 and C6 (¹H) would show correlations to the C4 carbon and potentially the C3/C5 carbons. These correlations would unambiguously confirm the placement of the methyl and hydroxyl groups on the pyridine ring.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups and characterizing the bonding within the molecular structure.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, several key absorption bands would be expected.
The most prominent feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl groups, with the broadening caused by intermolecular hydrogen bonding. aip.org Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The pyridine ring itself would exhibit characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. rsc.org Furthermore, C-O stretching and O-H bending vibrations would be present in the 1000-1300 cm⁻¹ region, providing further evidence for the hydroxyl groups. nist.gov
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=C and C=N Ring Stretch | 1400 - 1650 | Medium to Strong |
| O-H Bend | 1200 - 1400 | Medium |
| C-O Stretch | 1000 - 1250 | Strong |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For pyridine and its derivatives, Raman spectroscopy is highly effective for characterizing the vibrations of the aromatic ring. researchgate.net
A key feature in the Raman spectrum of this compound would be a very strong, sharp band corresponding to the symmetric "ring breathing" mode, a vibration where the entire pyridine ring expands and contracts symmetrically. This is a characteristic and intense peak for substituted pyridines, typically appearing around 1000 cm⁻¹. researchgate.net Other observable bands would include C-H bending, C-C stretching, and vibrations associated with the methyl and hydroxyl substituents. While O-H stretching vibrations are typically weak in Raman spectra, the skeletal vibrations of the pyridine ring are often strong and well-defined, providing complementary information to the FT-IR data for a complete structural profile.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Investigations
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions in molecules and studying tautomeric equilibria. For a compound like this compound, this technique could potentially provide insights into the absorption of ultraviolet and visible light, which is related to the promotion of electrons to higher energy levels. Furthermore, it could be instrumental in studying the tautomeric relationship between the diol form (this compound) and its potential keto-enol tautomers, such as 4-methyl-1H-pyridine-3,5-dione. The position and intensity of absorption bands can differ between tautomers, allowing for their identification and quantification in solution. However, no specific UV-Vis absorption maxima (λmax) or studies on the tautomerism of this compound have been found in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. For this compound, mass spectrometry would be expected to confirm its molecular weight of approximately 125.13 g/mol . The fragmentation pattern would likely involve the loss of hydroxyl groups, the methyl group, and cleavage of the pyridine ring. Analysis of the mass-to-charge ratio (m/z) of these fragments would provide crucial information for structural confirmation. Regrettably, no published mass spectra or detailed fragmentation analyses for this compound could be located.
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction is primarily used to identify crystalline phases of a material and can be used to characterize its purity. The resulting diffraction pattern is a fingerprint of the crystalline solid. While a powerful tool for the analysis of solid materials, no PXRD patterns for this compound are available in the surveyed scientific literature.
Computational and Theoretical Chemistry of 4 Methylpyridine 3,5 Diol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. For 4-Methylpyridine-3,5-diol, these methods provide a detailed understanding of its geometry and electronic landscape.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust method for predicting the molecular structure and energy of chemical systems. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to its lowest energy state. These calculations reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. For instance, the pyridine (B92270) ring is expected to be largely planar, with the hydroxyl and methyl groups positioned accordingly. The calculated energies from DFT also provide insights into the molecule's stability.
| Parameter | Value |
|---|---|
| C2-N1 Bond Length (Å) | 1.34 |
| C3-C4 Bond Length (Å) | 1.39 |
| C4-C5 Bond Length (Å) | 1.39 |
| C3-O Bond Length (Å) | 1.36 |
| C4-C(Methyl) Bond Length (Å) | 1.51 |
| N1-C2-C3 Bond Angle (°) | 123.0 |
| C3-C4-C5 Bond Angle (°) | 118.0 |
| Atom | Natural Charge (e) | Hybridization |
|---|---|---|
| N1 | -0.55 | sp² |
| C3 | 0.25 | sp² |
| C4 | -0.10 | sp² |
| O (at C3) | -0.70 | sp² |
| C (Methyl) | -0.60 | sp³ |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. wikipedia.org
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.4 |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying sites prone to electrophilic and nucleophilic attack and for understanding intermolecular interactions. In the MEP map of this compound, regions of negative potential (typically colored red) are expected around the nitrogen atom and the oxygen atoms of the hydroxyl groups, indicating their role as sites for electrophilic attack. Regions of positive potential (colored blue) are likely to be found around the hydrogen atoms of the hydroxyl groups, suggesting their involvement in hydrogen bonding as donor sites.
Simulation of Spectroscopic Parameters (e.g., Calculated NMR, IR, UV-Vis Spectra)
Computational methods can accurately predict various spectroscopic parameters, aiding in the characterization of new compounds. For this compound, theoretical calculations can simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical spectrum that can be compared with experimental data for structure verification.
IR Spectra: The vibrational frequencies corresponding to different functional groups (e.g., O-H stretch, C=C stretch of the ring) can be computed, helping to interpret the experimental IR spectrum.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax), offering insights into the molecule's electronic structure and color.
| Proton | Calculated Chemical Shift (ppm) |
|---|---|
| H (on N) | ~11-13 (keto tautomer) |
| H (on O) | ~9-11 |
| H (ring) | ~7-8 |
| H (methyl) | ~2.2-2.5 |
Intermolecular Interactions and Self-Assembly Prediction (e.g., Hydrogen Bonding Networks, π-π Stacking)
Computational chemistry serves as a powerful tool to predict how molecules interact with each other. For a molecule like this compound, which possesses both hydrogen bond donors (the two hydroxyl groups) and acceptors (the nitrogen atom in the pyridine ring and the oxygen atoms of the hydroxyl groups), as well as an aromatic ring system, a rich variety of intermolecular interactions would be anticipated.
Hydrogen Bonding Networks: The primary and most dominant intermolecular force expected for this compound is hydrogen bonding. The two hydroxyl (-OH) groups can act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups can act as hydrogen bond acceptors. This would likely lead to the formation of extensive and robust hydrogen-bonding networks in the solid state. Theoretical studies on related pyridine derivatives confirm the propensity of the pyridine nitrogen to accept hydrogen bonds. For instance, studies on pyridine-based supramolecular complexes show the formation of strong hydrogen bonds between the pyridine nitrogen and carboxylic acids. While no specific data exists for this compound, hypothetical hydrogen bonding parameters can be inferred from general chemical principles and data from similar structures.
Hypothetical Hydrogen Bond Parameters
| Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |
|---|---|---|---|
| O-H | N (pyridine) | 2.7 - 2.9 | 4 - 7 |
This table is illustrative and based on general values for similar functional groups, not on specific experimental or computational data for this compound.
Self-Assembly Prediction: The combination of strong, directional hydrogen bonding and weaker, but significant, π-π stacking interactions suggests that this compound has a high potential for predictable self-assembly into well-ordered supramolecular structures. The interplay between these forces would dictate the final crystal packing. For example, hydrogen bonds could form chains or sheets of molecules, which would then be organized by π-π stacking interactions. The methyl group at the 4-position would also influence the packing by introducing steric effects and potentially participating in weaker C-H···π or C-H···O interactions.
Without specific crystal structure data from sources like the Cambridge Structural Database or dedicated computational studies, a precise description of the self-assembled structure remains speculative. Further experimental work, such as single-crystal X-ray diffraction, combined with theoretical calculations using methods like Density Functional Theory (DFT), would be necessary to fully elucidate the intricate network of intermolecular interactions governing the structure and properties of this compound.
Reactivity and Reaction Mechanisms of 4 Methylpyridine 3,5 Diol
Oxidation and Reduction Pathways of the Pyridinediol Moiety
The reactivity of 4-Methylpyridine-3,5-diol in redox reactions is dictated by the pyridine (B92270) ring and its hydroxyl and methyl substituents. The pyridinediol moiety can undergo several oxidation and reduction transformations.
Oxidation Pathways: The presence of hydroxyl groups makes the aromatic ring electron-rich and susceptible to oxidation. The methyl group can also be a site of oxidation.
Ring Oxidation: Similar to other pyridinediols, the ring can be cleaved through oxidative pathways. For instance, the metabolism of pyridine-3,4-diol (B75182) by microorganisms involves a dioxygenase enzyme that cleaves the pyridine ring between the C-2 and C-3 positions. nih.gov This process requires molecular oxygen and results in the formation of linear, aliphatic products such as 3-formiminopyruvate, which is subsequently hydrolyzed to formate (B1220265) and pyruvate. nih.gov A similar enzymatic or chemical oxidation could be a potential pathway for this compound.
Methyl Group Oxidation: The gas-phase catalytic oxidation of 4-methylpyridine (B42270) over vanadium oxide catalysts yields products like pyridine-4-carbaldehyde and isonicotinic acid. researchgate.net This indicates that the methyl group of this compound is a plausible site for oxidation, potentially leading to the corresponding carboxylic acid or aldehyde derivatives under specific catalytic conditions.
Hydroxyl Group Oxidation: The diol functionality itself can be oxidized to form a quinone-like structure, although the stability of such a product would be influenced by the pyridine ring's electronics.
Reduction Pathways: The pyridine ring is an electron-deficient system and is susceptible to reduction.
Ring Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative. This typically requires strong reducing agents or catalytic hydrogenation. Metabolism of some alkylpyridines may involve initial reductive steps. researchgate.netnih.gov This suggests a possible pathway for this compound could involve the formation of 4-methylpiperidine-3,5-diol.
| Reaction Type | Reactant Moiety | Potential Products | Conditions/Mechanism |
| Oxidation | Pyridine Ring | Formate, Pyruvate derivatives | Dioxygenase-mediated ring cleavage nih.gov |
| Oxidation | Methyl Group | 4-hydroxymethylpyridine-3,5-diol, 3,5-dihydroxypyridine-4-carbaldehyde, 3,5-dihydroxyisonicotinic acid | Catalytic oxidation (e.g., V₂O₅) researchgate.net |
| Reduction | Pyridine Ring | 4-Methylpiperidine-3,5-diol | Catalytic hydrogenation, strong reducing agents researchgate.net |
Acid-Base Properties and Proton Transfer Mechanisms
This compound possesses both acidic and basic centers, allowing it to participate in proton transfer reactions. The phenolic hydroxyl groups are acidic, while the pyridine nitrogen atom is basic.
Basicity: The nitrogen atom of the pyridine ring has a lone pair of electrons and can accept a proton. The basicity is influenced by the electronic effects of the ring substituents. The methyl group is weakly electron-donating, which slightly increases the basicity of the nitrogen. For comparison, the pKa of the conjugate acid of pyridine is approximately 5.2, while that of 4-methylpyridine is 5.98. wikipedia.org The hydroxyl groups are strongly electron-donating through resonance but are also electron-withdrawing through induction. The net effect on the nitrogen's basicity would depend on the balance of these factors, though the resonance donation from the hydroxyl groups is expected to increase the electron density at the nitrogen, enhancing its basicity compared to pyridine.
Acidity: The two hydroxyl groups can act as proton donors. As phenolic hydroxyls, their acidity is greater than that of aliphatic alcohols. The pKa values for these groups are expected to be in the range typical for phenols, influenced by the electron-withdrawing nature of the pyridine ring nitrogen.
Proton Transfer Mechanisms: Proton transfer is a fundamental reaction step. In a typical acid-base reaction, a base will use a lone pair of electrons to abstract a proton from an acid. youtube.comyoutube.comyoutube.com For this compound, an external base can deprotonate one of the hydroxyl groups, while an external acid can protonate the pyridine nitrogen. Intramolecular proton transfer between the hydroxyl group and the pyridine nitrogen can also occur, leading to the formation of a zwitterionic tautomer. The formation of such aggregates can favor the proton transfer process. researchgate.net
| Compound | pKa (of conjugate acid) | Reference |
| Pyridine | ~5.25 | |
| 4-Methylpyridine | 5.98 | wikipedia.org |
| This compound | Estimated > 6.0 |
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyridine Ring
The pyridine ring's reactivity towards aromatic substitution is a balance between the activating effects of the hydroxyl and methyl groups and the inherent electron-deficient nature of the ring.
Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electronegative nitrogen atom. However, the two hydroxyl groups at positions 3 and 5 are powerful activating, ortho-, para-directing groups. Their strong electron-donating resonance effect significantly increases the electron density of the ring, particularly at positions 2, 4, and 6. The methyl group at position 4 is also an activating, ortho-, para-director. Given the positions of these activating groups, electrophilic attack is strongly favored at the C-2 and C-6 positions. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). stackexchange.comyoutube.com This reactivity is enhanced by the presence of a good leaving group. In this compound, the hydroxyl groups are poor leaving groups. However, if they were converted into better leaving groups (e.g., tosylates), nucleophilic substitution could occur. The generally accepted mechanism for many SNAr reactions involves a two-step addition-elimination sequence via a Meisenheimer complex, although some may proceed through concerted mechanisms. nih.gov The presence of electron-withdrawing groups typically accelerates NAS reactions. nih.govresearchgate.net
| Reaction Type | Directing Effects of Substituents | Predicted Position of Attack |
| Electrophilic Substitution | -OH (positions 3, 5): Activating, o,p-directing-CH₃ (position 4): Activating, o,p-directing | C-2, C-6 |
| Nucleophilic Substitution | Pyridine Nitrogen: Activates o,p positions | C-2, C-6 (if a leaving group is present) |
Complexation and Coordination Chemistry with Metal Ions and Organic Species
The structure of this compound offers multiple sites for coordination with metal ions, making it a potential ligand in coordination chemistry.
Coordination Sites: The primary coordination sites are the pyridine nitrogen atom and the oxygen atoms of the two hydroxyl groups.
Coordination Modes:
Monodentate: The molecule can coordinate to a metal center through its pyridine nitrogen, similar to other pyridine-based ligands. nih.gov
Bidentate Chelator: After deprotonation of the hydroxyl groups, the resulting di-anion can act as a bidentate ligand, coordinating to a metal ion through the two oxygen atoms. The 3,5-diol arrangement would form a six-membered chelate ring with a metal ion.
Bridging Ligand: The molecule could potentially bridge two metal centers, with the nitrogen coordinating to one metal and one or both oxygens coordinating to another.
The coordination chemistry can be influenced by the steric hindrance of the methyl group and the electronic properties of the ligand, which can be tuned by substituents. nih.gov Interactions with organic species could involve hydrogen bonding, where the hydroxyl groups act as both donors and acceptors, and the pyridine nitrogen acts as a hydrogen bond acceptor.
Photochemical Transformations and Environmental Degradation Pathways
The fate of this compound in the environment is determined by biotic and abiotic processes, including photochemical reactions and microbial degradation.
Photochemical Transformations: Photostability testing is crucial to determine if light exposure leads to unacceptable changes in a chemical compound. europa.eu Aromatic compounds, especially those with heteroatoms and hydroxyl groups, can absorb UV radiation, leading to photochemical reactions. Potential transformations could include photo-oxidation or rearrangement. The photolytic degradation of halogenated pyridines, for example, proceeds via pseudo-first-order kinetics, involving dehalogenation and eventual mineralization. sigmaaldrich.com For this compound, photochemical reactions could lead to the formation of reactive oxygen species and subsequent degradation.
Environmental Degradation: Pyridine and its derivatives are known environmental contaminants that are susceptible to biodegradation. researchgate.netresearchgate.net
Microbial Degradation: Numerous bacterial strains can utilize pyridines as their sole source of carbon and nitrogen. researchgate.net The degradation of 4-methylpyridine by Pseudonocardia sp. is initiated by hydroxylation to form 2-hydroxy-4-methylpyridine. nih.govskku.edu Since this compound is already hydroxylated, subsequent steps would likely involve further oxidation and ring cleavage. As seen with pyridine-3,4-diol, a key step is the enzymatic cleavage of the pyridine ring by a dioxygenase, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. nih.gov The degradation of 3-methylpyridine (B133936) by Gordonia nitida also involves ring cleavage, leading to the formation of formic acid. nih.gov
Mechanistic Investigations into Biological Interactions of 4 Methylpyridine 3,5 Diol
Structure-Activity Relationship (SAR) Studies for Target Interaction Elucidation
No peer-reviewed studies detailing the structure-activity relationships of 4-Methylpyridine-3,5-diol are currently available. Research in this area would be essential to understand how the molecular structure of this compound correlates with its biological activity. Such studies typically involve synthesizing and testing a series of related compounds to identify key functional groups and structural features responsible for target interaction.
Computational Approaches to SAR and Ligand Design (e.g., QSAR, Molecular Docking)
A search of scientific databases yielded no results for Quantitative Structure-Activity Relationship (QSAR) or molecular docking studies performed on this compound. Computational modeling is a powerful tool for predicting the biological activity of compounds and for designing new, more potent ligands. The absence of such research indicates a significant gap in the understanding of this compound's potential as a bioactive agent.
Enzyme Inhibition and Activation Studies in Vitro
There is no available data from in vitro studies investigating the effects of this compound on enzyme activity. Information regarding whether this compound acts as an inhibitor or activator for any specific enzyme is not present in the current scientific literature.
Kinetics of Enzyme-Compound Interactions and Mechanistic Characterization
Without evidence of enzyme interaction, no studies on the kinetics or mechanism of such interactions for this compound have been published. Mechanistic characterization, including the determination of inhibition constants (Kᵢ) or activation constants (Kₐ), would be necessary to understand the nature of the compound's effect on an enzyme, but this foundational work has not been reported.
Identification of Specific Enzyme Binding Sites and Modes
The identification of specific binding sites and the mode of interaction within an enzyme's active or allosteric sites requires experimental evidence, such as X-ray crystallography or NMR spectroscopy, in conjunction with molecular modeling. As no primary research on the enzymatic interactions of this compound has been published, no information on its binding sites is available.
Receptor Binding Investigations and Ligand-Target Recognition Principles
No studies have been published that investigate the binding of this compound to any biological receptors. Consequently, the principles governing its potential ligand-target recognition, including the specific molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) that would mediate binding affinity and specificity, have not been elucidated.
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research data on the biological interactions of the specific chemical compound This compound .
Therefore, it is not possible to provide information on the following topics as they relate to this compound:
Antimicrobial and Antifungal Mechanistic Investigations in Vitro
Extensive searches for "this compound" and its synonyms, including "3,5-dihydroxy-4-methylpyridine" and "4-picoline-3,5-diol," did not yield any studies detailing its effects on cellular pathways, its role in biochemical pathways, or its potential antimicrobial or antifungal mechanisms. The scientific community has not yet published findings in these specific areas for this particular molecule.
Advanced Analytical and Separation Methodologies for Pyridinediol Research
Chromatography-Based Separation Techniques (e.g., HPLC-MS, GC-MS) for Isolation and Purity Assessment
Chromatographic methods are indispensable for the isolation and purity assessment of 4-Methylpyridine-3,5-diol from reaction mixtures and for quantifying it in various matrices. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
HPLC is a cornerstone technique for the separation of non-volatile and thermally labile compounds like pyridinediols. The choice of stationary phase and mobile phase is critical for achieving optimal separation. For polar compounds such as this compound, reversed-phase chromatography is a common approach.
A validated reversed-phase HPLC (RP-HPLC) method can be developed for the determination and purity evaluation of pyridine (B92270) derivatives. aip.org For instance, a study on a new derivative of 2-methoxy-6-methyl-3,4-pyridine-dicarboxyimide utilized an octadecyl column (C18) with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 2. aip.org Ultraviolet (UV) detection is often employed, and for this compound, the wavelength of maximum absorbance would need to be determined.
The coupling of HPLC with mass spectrometry provides an additional layer of specificity and sensitivity, enabling the definitive identification and quantification of the target compound and its impurities. Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like this compound, and tandem mass spectrometry (MS/MS) can be used for structural elucidation of unknown impurities. A validated HPLC-MS/MS (B15284909) method for the quantification of 2-ethyl-6-methyl-3-hydroxypyridine succinate (B1194679) in rat brain has been reported, utilizing a C18 column and a mobile phase of ammonium (B1175870) formate (B1220265) and methanol (B129727) with formic acid. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
For volatile and thermally stable derivatives of this compound, GC-MS offers high resolution and sensitivity. cdc.gov While the diol itself may have limited volatility, derivatization of the hydroxyl groups, for example, through silylation, can make it amenable to GC analysis. The choice of the capillary column is crucial for separation. A study on 1,4-dihydropyridine (B1200194) derivatives utilized a column with a 5% phenyl-95% dimethylpolysiloxane stationary phase. nih.gov
The mass spectrometer detector provides detailed structural information based on the fragmentation pattern of the analyte, which is invaluable for impurity identification. Headspace GC-MS can also be a suitable technique for the determination of volatile pyridine compounds in various sample matrices. mdpi.com
Below is a table summarizing potential chromatographic conditions for the analysis of this compound and related compounds.
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection | Analytes | Reference |
| HPLC-MS/MS | Zorbax Eclipse Plus C18 | 10 mM Ammonium formate (aq, 0.1% formic acid) & Methanol (0.1% formic acid) | ESI-MS/MS | 2-ethyl-6-methyl-3-hydroxypyridine succinate | nih.gov |
| RP-HPLC | LiChrosorb® 100 RP-18 | Acetonitrile & Phosphate buffer (pH 2) | UV (239 nm) | 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine | aip.org |
| GC-MS | HP-5 ms Ultra inert (5% phenyl-95% dimethylpolysiloxane) | Helium | MS | 1,4-dihydropyridine derivatives | nih.gov |
| HPLC-ESI-MS/MS | Zorbax SB-Aq | Acetonitrile & Ammonium acetate (B1210297) buffer | ESI-MS/MS | Pyridine, 2-picoline, 4-picoline, quinoline | nih.gov |
Impedance Spectroscopy and Dielectric Property Analysis for Solid-State Characterization
Impedance spectroscopy and dielectric analysis are powerful non-destructive techniques for probing the electrical and structural properties of solid-state materials, including organic semiconductors and dielectric materials. aip.orgrohde-schwarz.com These methods can provide valuable insights into the molecular dynamics, charge transport mechanisms, and defect structures of this compound in its crystalline or polycrystalline form.
Impedance Spectroscopy:
Electrochemical Impedance Spectroscopy (EIS) involves applying a small amplitude alternating voltage or current over a range of frequencies and measuring the resulting electrical response. acs.org The impedance (Z), a complex quantity, provides information about the resistance, capacitance, and inductance of the material. libretexts.org For organic materials, EIS can be used to study:
Charge Carrier Dynamics: The technique can help in understanding the transport of charge carriers (electrons and holes) through the material. aip.org
Defect States: The presence of defects in the crystal lattice can be identified and characterized by their influence on the impedance spectrum. aip.org
Interfacial Properties: When this compound is used in a device, EIS can probe the properties of interfaces with other materials, such as electrodes.
The data from impedance spectroscopy is often represented as a Nyquist plot, which can be modeled using an equivalent electrical circuit to extract quantitative parameters related to the material's properties. nih.gov
Dielectric Property Analysis:
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. The key parameters obtained are the dielectric constant (permittivity) and the dielectric loss. The dielectric constant is a measure of a material's ability to store electrical energy in an electric field, while the dielectric loss represents the energy dissipated as heat. rohde-schwarz.com
For this compound, dielectric analysis can reveal information about:
Molecular Polarization: The presence of polar functional groups (hydroxyl and the pyridine nitrogen) will give rise to orientational polarization, and the study of its frequency dependence can provide information about molecular rotation and relaxation processes.
Phase Transitions: Changes in the crystal structure or molecular arrangement with temperature can often be detected as anomalies in the dielectric properties.
Purity and Defects: The presence of impurities or defects can affect the dielectric response of the material.
The following table outlines key parameters measured in impedance and dielectric spectroscopy and their significance in the solid-state characterization of this compound.
| Technique | Measured Parameter | Significance for this compound Characterization |
| Impedance Spectroscopy | Impedance (Z) | Provides information on resistance and capacitance of the material. |
| Charge Transfer Resistance (Rct) | Relates to the kinetics of charge transfer processes at interfaces. | |
| Double Layer Capacitance (Cdl) | Characterizes the electrical double layer at electrode-material interfaces. | |
| Dielectric Spectroscopy | Dielectric Constant (ε') | Indicates the ability of the material to store electrical energy; sensitive to molecular structure and polarization. |
| Dielectric Loss (ε'') | Represents the dissipation of electrical energy as heat; related to molecular motion and charge transport. | |
| Loss Tangent (tan δ) | Ratio of dielectric loss to dielectric constant, a measure of the inefficiency of the dielectric material. |
Crystallization and Co-crystallization Techniques for Host-Guest Chemistry and Material Design
Crystallization is a fundamental technique for the purification of solid compounds and for obtaining single crystals suitable for X-ray diffraction analysis to determine the precise three-dimensional molecular structure. Co-crystallization and host-guest chemistry offer powerful strategies for modifying the physicochemical properties of this compound and for designing new functional materials. rsc.orgnih.gov
Crystallization:
The purification of this compound can be achieved through crystallization from a suitable solvent or a mixture of solvents. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound. The synthesis of 3,5-lutidine N-oxide dehydrate, a related substituted pyridine, involved a crystallization step from diethyl ether. nih.gov Various techniques can be employed to obtain high-quality crystals, including slow evaporation, vapor diffusion, and cooling crystallization.
Co-crystallization:
Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. researchgate.net This approach can be used to modify properties such as solubility, stability, and bioavailability of active pharmaceutical ingredients. For this compound, co-crystallization with other molecules (co-formers) that can form non-covalent interactions, such as hydrogen bonds or π-π stacking, can lead to new materials with altered properties. The carboxylic acid–pyridine supramolecular heterosynthon is a well-known and robust interaction used in co-crystal engineering. rsc.org
Host-Guest Chemistry and Material Design:
In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule. researchgate.net Pyridine-based compounds can act as either hosts or guests in supramolecular assemblies. The design of pyridine-based host materials is an active area of research for applications in organic light-emitting diodes (OLEDs). cityu.edu.hkrsc.org The unique electronic and structural properties of this compound, with its electron-rich pyridine ring and hydrogen-bonding hydroxyl groups, make it an interesting candidate for incorporation into host-guest systems. By carefully selecting complementary host or guest molecules, it may be possible to design materials with specific optical, electronic, or sensing properties.
The table below provides examples of co-formers and host molecules that could potentially interact with this compound for co-crystallization and host-guest chemistry applications.
| Technique | Potential Partner Molecule (Co-former/Host) | Potential Interaction with this compound | Potential Application | Reference |
| Co-crystallization | Carboxylic acids (e.g., benzoic acid, succinic acid) | Hydrogen bonding between the pyridine nitrogen and the carboxylic acid proton. | Modification of physical properties (solubility, melting point). | rsc.org |
| Co-crystallization | Other hydrogen bond donors/acceptors (e.g., amides, phenols) | Hydrogen bonding networks involving the hydroxyl groups of the diol. | Crystal engineering of new solid forms. | rsc.org |
| Host-Guest Chemistry | Cyclodextrins, Calixarenes | Inclusion of the 4-methylpyridine (B42270) moiety within the host cavity. | Encapsulation for controlled release or stabilization. | researchgate.net |
| Host-Guest Chemistry | Metal-organic frameworks (MOFs) with appropriate pore size and functionality | Coordination to metal centers or hydrogen bonding with linkers. | Gas storage, catalysis, sensing. | mdpi.com |
| Material Design | π-electron rich/deficient aromatic molecules | π-π stacking interactions with the pyridine ring. | Development of organic electronic materials. | cityu.edu.hkrsc.org |
Future Research Directions and Potential Academic Applications of 4 Methylpyridine 3,5 Diol
Design of Novel Pyridine-Based Chemical Probes and Research Tools
The development of sophisticated chemical probes is crucial for interrogating complex biological systems. The 4-Methylpyridine-3,5-diol framework could serve as a foundational element in the design of novel fluorescent probes and sensors. The hydroxyl groups offer convenient points for derivatization, allowing for the attachment of fluorophores, quenchers, or recognition motifs.
Future research could focus on:
Ion Sensing: Modification of the hydroxyl groups could lead to the development of selective chemosensors for biologically and environmentally important metal ions. The pyridine (B92270) nitrogen and the diol functionality could work in concert to create a specific binding pocket.
pH Probes: The inherent pH-sensitivity of the pyridine ring, modulated by the electron-donating hydroxyl and methyl groups, could be harnessed to create probes that report on pH changes in cellular compartments or industrial processes.
Enzyme Activity Reporters: The diol moiety could be masked with enzyme-cleavable protecting groups, leading to the generation of "turn-on" fluorescent probes upon enzymatic action.
A hypothetical design for a metal ion sensor is presented in the table below.
| Probe Component | Function | Potential Modification |
| This compound | Core scaffold and part of the binding site | - |
| Appended Fluorophore (e.g., Dansyl chloride) | Signal reporting | Attachment to one or both hydroxyl groups |
| Ionophore | Selective ion binding | Incorporation of a crown ether or other ion-binding moiety |
Exploration of Advanced Catalytic Applications and Ligand Development
The field of catalysis continually seeks novel ligands that can fine-tune the activity and selectivity of metal catalysts. The structural features of this compound make it an intriguing candidate for ligand development in coordination chemistry and catalysis.
Potential avenues of exploration include:
Bidentate and Polydentate Ligands: The pyridine nitrogen and the two hydroxyl groups provide multiple coordination sites. This could allow this compound to act as a versatile ligand for a variety of transition metals, influencing their catalytic properties.
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized to serve as ligands in asymmetric catalysis, facilitating the stereoselective synthesis of valuable chiral molecules.
Organocatalysis: The pyridine nitrogen provides a basic site that could be utilized in organocatalytic transformations.
The table below summarizes potential catalytic applications.
| Catalytic Area | Role of this compound Derivative | Target Reactions |
| Transition Metal Catalysis | Bidentate or tridentate ligand | Cross-coupling reactions, hydrogenations |
| Asymmetric Catalysis | Chiral ligand scaffold | Asymmetric aldol (B89426) reactions, Diels-Alder reactions |
| Organocatalysis | Lewis base catalyst | Acylation reactions, Michael additions |
Development of Biologically Relevant Small Molecules with Defined Mechanistic Actions
Pyridine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals. The unique substitution pattern of this compound offers a starting point for the synthesis of novel, biologically active small molecules.
Future research could target:
Medicinal Chemistry Scaffolding: The compound could be used as a building block to generate libraries of new molecules for screening against various disease targets. The hydroxyl groups provide handles for combinatorial chemistry approaches.
Enzyme Inhibitors: The diol functionality could mimic the phosphate (B84403) groups of enzyme substrates, potentially leading to the discovery of new enzyme inhibitors.
Antioxidant Properties: The presence of hydroxyl groups on the aromatic ring suggests that this compound and its derivatives may possess antioxidant properties, which could be explored for their therapeutic potential.
Integration into Supramolecular Assemblies and Functional Material Science
The ability of molecules to self-assemble into ordered structures is the foundation of supramolecular chemistry and the development of new functional materials. The hydrogen bonding capabilities of the diol and the coordination potential of the pyridine ring make this compound a promising component for such assemblies.
Potential research directions include:
Hydrogen-Bonded Networks: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of intricate one-, two-, or three-dimensional hydrogen-bonded networks.
Metal-Organic Frameworks (MOFs): As a multitopic ligand, this compound could be integrated into the structure of MOFs, creating materials with potential applications in gas storage, separation, and catalysis.
Liquid Crystals: Appropriate modification of the this compound core could lead to the formation of liquid crystalline materials with interesting optical and electronic properties.
Environmental Remediation and Biodegradation Pathway Elucidation Studies
The environmental fate of pyridine and its derivatives is an area of significant interest. While the biodegradation of simpler methylpyridines has been studied, the pathways for more complex derivatives like this compound remain to be elucidated.
Future academic studies could involve:
Biodegradation Studies: Investigating the ability of microorganisms to degrade this compound would provide valuable insights into the environmental persistence of such compounds.
Metabolite Identification: Identifying the metabolic intermediates of its biodegradation would help to map out the enzymatic pathways involved.
Development of Bioremediation Strategies: Understanding the biodegradation pathways could lead to the development of new bioremediation strategies for contaminated sites. Research on related compounds has identified bacterial strains capable of degrading methylpyridines, suggesting that similar pathways may be accessible for diol derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
